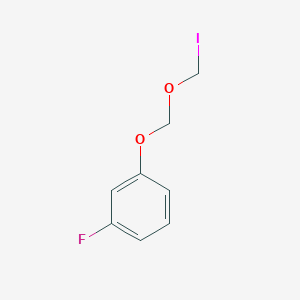
1-Fluoro-3-(iodomethoxymethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-3-(iodomethoxymethoxy)benzene is an organic compound with the molecular formula C8H8FIO2 This compound is a derivative of benzene, where the benzene ring is substituted with a fluorine atom at the first position and an iodomethoxymethoxy group at the third position
Preparation Methods
The synthesis of 1-Fluoro-3-(iodomethoxymethoxy)benzene can be achieved through several synthetic routes. One common method involves the reaction of 1-fluoro-3-iodobenzene with methoxymethyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic substitution mechanism, where the methoxymethyl group replaces the iodine atom on the benzene ring.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
1-Fluoro-3-(iodomethoxymethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium azide, potassium thiolate, and sodium alkoxide.
Oxidation Reactions: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions, where the iodine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 1-fluoro-3-(azidomethoxymethoxy)benzene, while oxidation with potassium permanganate would produce 1-fluoro-3-(formylmethoxymethoxy)benzene.
Scientific Research Applications
1-Fluoro-3-(iodomethoxymethoxy)benzene has several applications in scientific research:
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable building block for the development of new materials and pharmaceuticals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways involving halogenated aromatic compounds.
Medicine: Potential applications in medicinal chemistry include the development of new drugs with improved pharmacokinetic properties. The presence of both fluorine and iodine atoms can enhance the bioavailability and metabolic stability of drug candidates.
Industry: The compound can be used in the production of specialty chemicals and advanced materials, such as liquid crystals and polymers with unique electronic properties.
Mechanism of Action
The mechanism of action of 1-Fluoro-3-(iodomethoxymethoxy)benzene depends on its specific application. In chemical reactions, the compound acts as a substrate that undergoes nucleophilic substitution, oxidation, or reduction. The molecular targets and pathways involved in these reactions include the activation of the benzene ring and the stabilization of reaction intermediates through resonance and inductive effects.
In biological systems, the compound may interact with enzymes and receptors that recognize halogenated aromatic compounds. The presence of the fluorine atom can enhance binding affinity through hydrogen bonding and hydrophobic interactions, while the iodine atom can participate in halogen bonding and other non-covalent interactions.
Comparison with Similar Compounds
1-Fluoro-3-(iodomethoxymethoxy)benzene can be compared with other similar compounds, such as:
1-Fluoro-3-iodobenzene: Lacks the methoxymethyl group, making it less reactive in nucleophilic substitution reactions.
1-Fluoro-3-(methoxymethoxy)benzene: Lacks the iodine atom, making it less versatile in halogenation reactions.
1-Fluoro-4-iodobenzene: Has the iodine atom at the para position, which can lead to different reactivity and selectivity in chemical reactions.
The uniqueness of this compound lies in its specific substitution pattern, which combines the electronic effects of both fluorine and iodine atoms with the steric and electronic properties of the methoxymethyl group. This combination makes it a valuable compound for various applications in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C8H8FIO2 |
|---|---|
Molecular Weight |
282.05 g/mol |
IUPAC Name |
1-fluoro-3-(iodomethoxymethoxy)benzene |
InChI |
InChI=1S/C8H8FIO2/c9-7-2-1-3-8(4-7)12-6-11-5-10/h1-4H,5-6H2 |
InChI Key |
WQMBNMQOPSNYTO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)OCOCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


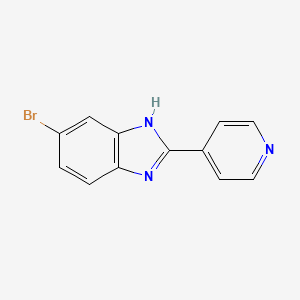
![2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B14114664.png)
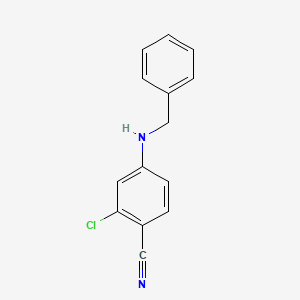
![Methyl 4-[bis(propan-2-yl)carbamoyl]benzoate](/img/structure/B14114678.png)
![(1S,3R,5S,6S,8R,10S,12R,13R)-5,6,12,13-tetramethoxy-5,6,12,13-tetramethyl-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecane-2,9-diol](/img/structure/B14114679.png)
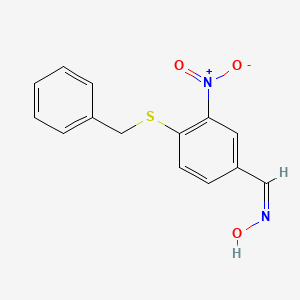
![ButanaMide, N-(2-aMinoethyl)-3-[[(1R)-1-(4-chloro-2-fluoro-3-phenoxyphenyl)propyl]aMino]-, (3S)-](/img/structure/B14114682.png)
![4-Butyl-6-[3-(dimethylamino)prop-2-enoyl]-7-hydroxy-8-methylchromen-2-one](/img/structure/B14114688.png)
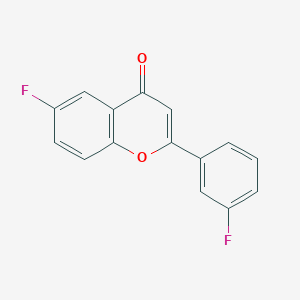
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B14114710.png)

![3-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B14114734.png)
![ethyl 2-(8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14114743.png)

